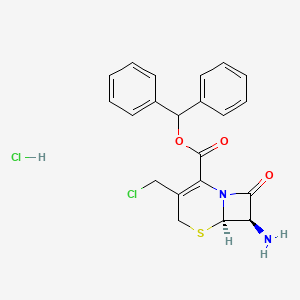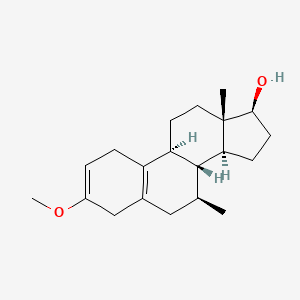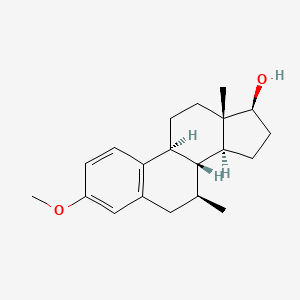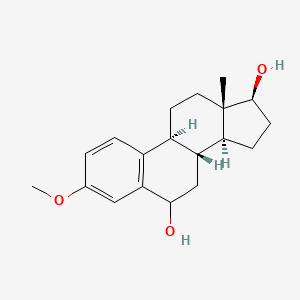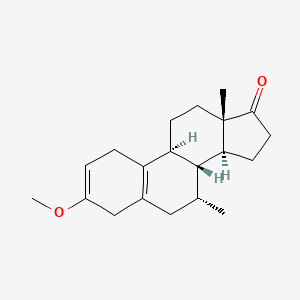
Saxagliptin N-Carboxybenzyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saxagliptin N-Carboxybenzyl is a derivative of saxagliptin, a potent and selective dipeptidyl peptidase-4 inhibitor. Saxagliptin is primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control. The N-Carboxybenzyl derivative is of interest due to its potential enhanced pharmacological properties and applications in various scientific fields.
作用機序
Target of Action
Saxagliptin N-Carboxybenzyl primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .
Mode of Action
This compound is a DPP-4 inhibitor . It works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels . Incretins are hormones that decrease elevated blood sugar levels by increasing the body’s utilization of sugar, mainly through increasing insulin secretion from the pancreas, and by reducing the liver’s production of glucose .
Biochemical Pathways
By inhibiting the DPP-4 enzyme, this compound prevents the inactivation of the incretin hormones GLP-1 and GIP . This increases GLP-1 levels, stimulates insulin secretion, and reduces postprandial glucagon and glucose levels .
Pharmacokinetics
This compound is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with this compound is approximately 27 hours, which supports a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in this compound or 5-hydroxy this compound pharmacokinetics have been detected in patients with hepatic impairment .
Result of Action
The inhibition of the DPP-4 enzyme by this compound leads to an increase in the levels of active incretins . This results in an augmentation of glucose-dependent insulin secretion, thereby improving glycemic control .
生化学分析
Biochemical Properties
Saxagliptin N-Carboxybenzyl, like its parent compound Saxagliptin, is expected to interact with the DPP-4 enzyme . By inhibiting DPP-4, it reduces the degradation of endogenous incretin hormones, resulting in increased glucose-dependent insulin secretion . This interaction with DPP-4 is highly selective, demonstrating the compound’s specificity .
Cellular Effects
This compound’s cellular effects are likely to be similar to those of Saxagliptin. Saxagliptin has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion in a glucose-dependent manner . This suggests that this compound may also influence cell function by modulating hormone levels and thus affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is expected to involve binding to the DPP-4 enzyme, inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones. The increased circulation of intact GLP-1 leads to increased fat and muscle glucose utilization and reduced hepatic glucose production .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been reported, studies on Saxagliptin suggest that it has a half-life of plasma DPP-4 inhibition of approximately 27 hours , supporting a once-daily dosing regimen . This suggests that this compound may also exhibit prolonged effects in laboratory settings.
Dosage Effects in Animal Models
Studies on Saxagliptin suggest that it is generally well-tolerated, with a low risk of hypoglycemia .
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as Saxagliptin. Saxagliptin is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Saxagliptin N-Carboxybenzyl typically involves the following steps:
Starting Material: The synthesis begins with saxagliptin, which is commercially available or can be synthesized through established methods.
N-Carboxybenzylation: The key step involves the introduction of the N-Carboxybenzyl group. This is achieved by reacting saxagliptin with a suitable carboxybenzylating agent under controlled conditions. Common reagents include benzyl chloroformate or benzyl bromoacetate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C) to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
High-Density Fermentation: Utilizing recombinant Escherichia coli for the production of key intermediates.
Clarification and Concentration: The enzyme solution is clarified and concentrated using ultrafiltration techniques.
Reductive Amination: The final step involves a reductive amination reaction, which is optimized for high conversion rates and minimal by-products.
化学反応の分析
Types of Reactions
Saxagliptin N-Carboxybenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Saxagliptin N-Carboxybenzyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways and its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects beyond diabetes, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
類似化合物との比較
Similar Compounds
Vildagliptin: Another dipeptidyl peptidase-4 inhibitor with similar glycemic control properties.
Sitagliptin: A widely used dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high selectivity and long duration of action.
Uniqueness
Saxagliptin N-Carboxybenzyl is unique due to its enhanced stability and potential for improved pharmacokinetic properties. It offers a different metabolic profile compared to other dipeptidyl peptidase-4 inhibitors, which may result in better therapeutic outcomes and fewer side effects .
特性
CAS番号 |
1408335-73-8 |
|---|---|
分子式 |
C26H31N3O4 |
分子量 |
449.551 |
IUPAC名 |
benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17?,18?,19-,20+,21+,22-,25?,26?/m1/s1 |
InChIキー |
DSLXQSYLYSTVKT-IBTFFAOSSA-N |
SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)
